Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-c]pyrimidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(17)15-5-4-14-8(15)6-7(12)13-9(14)16/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLANBPRGMLKBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=CC(=NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113725 | |
| Record name | Imidazo[1,2-c]pyrimidine-1(5H)-carboxylic acid, 7-chloro-2,3-dihydro-5-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421433-88-6 | |
| Record name | Imidazo[1,2-c]pyrimidine-1(5H)-carboxylic acid, 7-chloro-2,3-dihydro-5-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421433-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-c]pyrimidine-1(5H)-carboxylic acid, 7-chloro-2,3-dihydro-5-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the imidazo[1,2-C]pyrimidine core often involves cyclization reactions, where intermediates undergo intramolecular cyclization to form the desired heterocyclic structure.
Condensation Reactions: Condensation of appropriate amines with carbonyl compounds can lead to the formation of the imidazo[1,2-C]pyrimidine scaffold.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents for oxidation, and reducing agents for reduction.
Scientific Research Applications
Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate is a heterocyclic compound with diverse biological activities and synthetic versatility, making it a subject of interest in medicinal chemistry and related disciplines. Research is ongoing regarding its potential applications in drug discovery and development, especially for diseases that involve specific molecular targets influenced by this compound.
Chemical Reactions
This compound can undergo various chemical reactions, including substitution, oxidation, and reduction. Common reagents for these reactions include nucleophiles for substitution (e.g., amines), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The products formed depend on the specific conditions applied during the reactions.
Applications
This compound has several significant applications:
- Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
- Drug Discovery: It is utilized in research to identify and develop new drugs.
- Chemical Research: It serves as a building block in organic synthesis for creating complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. tert-Butyl 5-chloro-7-oxo-3-(3-oxo-3-(2-oxo-oxazolidin-3-yl)propyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-1(7H)-carboxylate (5-3)
- Substituents : Shares the 5-chloro and 7-oxo groups but includes an additional 3-(2-oxo-oxazolidin-3-yl)propyl chain at position 3.
- Synthesis : Synthesized via radical cyclization of xanthates, yielding 51% after silica gel chromatography. The use of diethyl peroxydicarbonate (DLP) as an initiator highlights the efficiency of radical-based approaches for functionalized imidazo-pyrimidines .
- Key Data : HRMS (EI+) confirmed molecular formula C17H20N4O5Cl2 (calcd. 430.0811, found 430.0824), indicating high purity .
2.1.2. Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure : Features a thiazolo[3,2-a]pyrimidine ring instead of imidazo[1,2-c]pyrimidine, with a phenyl group at position 5 and a trimethoxybenzylidene substituent.
- Synthesis : Prepared via condensation of 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde, yielding 78% after recrystallization .
- Crystal Structure : The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane), and the fused thiazolo ring forms an 80.94° dihedral angle with the benzene ring. C–H···O hydrogen bonds stabilize the crystal lattice .
Functional and Crystallographic Comparisons
- Ring Puckering : The thiazolo derivative exhibits significant puckering in its pyrimidine ring, a feature critical for molecular packing and intermolecular interactions. Similar puckering in the target compound could influence its solubility and crystallinity, though data are unavailable .
- Synthetic Efficiency : Radical cyclization (Compound 5-3) offers moderate yields but enables complex substituent introduction. In contrast, condensation (thiazolo derivative) provides higher yields but limits functional group diversity .
- Hydrogen Bonding: C–H···O interactions in the thiazolo derivative stabilize its crystal structure, a pattern common in heterocycles.
Biological Activity
Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14ClN3O3
- Molecular Weight : Approximately 273.7 g/mol
- Structural Features : The compound features a chloro substituent and a carboxylate group, contributing to its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies have shown that it may inhibit specific enzymes involved in cancer progression:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 | 12.50 | Significant cytotoxicity observed |
| A549 | 26.00 | Moderate cytotoxic effect |
| HepG2 | 17.82 | Notable cytotoxicity |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its potential neuroprotective effects. Studies indicate that it may interact with specific receptors or enzymes involved in neurodegenerative diseases, although more research is required to fully elucidate these mechanisms.
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the chloro and carbonyl groups. These functional groups enhance its reactivity with biological targets such as enzymes and receptors involved in disease pathways:
- Enzyme Inhibition : It has been shown to inhibit certain kinases associated with cancer cell proliferation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic pathways using solvents such as dimethylformamide or dichloromethane. Its derivatives may also hold potential for further biological evaluation:
| Compound Name | Molecular Formula | Structural Features |
|---|---|---|
| Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | C12H16ClN3O2 | Contains a pyrrolo ring |
| Tert-butyl (2-chloro-3-methylpyridin-4-yl)carbamate | C11H14ClN3O2 | Contains a carbamate group |
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Anticancer Activity : In vitro assays demonstrated significant inhibition of cell growth in MCF7 and A549 cell lines with IC50 values indicating strong potential for therapeutic application.
- Neuroprotection Study : Investigations into its neuroprotective properties revealed promising results in models of neurodegeneration, suggesting it may mitigate neuronal damage.
Q & A
Basic Question: What are the standard synthetic routes for preparing tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. For example, tert-butyl carbamate-protected intermediates are synthesized via nucleophilic substitution or cyclization reactions. Key steps include:
- Cyclization: Formation of the imidazo-pyrimidine core using reagents like TFA (trifluoroacetic acid) in dichloromethane (DCM), followed by Boc (tert-butoxycarbonyl) protection .
- Purification: Recrystallization from DCM/hexane mixtures to isolate intermediates .
- Characterization: Intermediates are validated using -NMR, -NMR, and IR spectroscopy to confirm regiochemistry and functional groups. For example, -NMR can distinguish carbonyl carbons (e.g., Boc groups at ~150 ppm) and pyrimidine ring carbons (~100–160 ppm) .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR signal splitting) for this compound’s derivatives?
Answer:
Discrepancies in NMR signals often arise from dynamic processes (e.g., rotameric equilibria) or impurities. Methodological approaches include:
- Variable-Temperature NMR: To identify temperature-dependent splitting caused by hindered rotation (e.g., around the Boc group) .
- 2D NMR Techniques: HSQC and HMBC correlations can resolve overlapping signals in the imidazo-pyrimidine core .
- Crystallographic Validation: Single-crystal X-ray diffraction provides definitive structural assignments, as demonstrated in related compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine derivatives) .
Basic Question: What analytical techniques are critical for assessing the purity and stability of this compound?
Answer:
- HPLC-MS: Quantifies purity and detects byproducts (e.g., dechlorinated or oxidized derivatives) .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability, particularly for Boc-protected compounds prone to decomposition above 150°C .
- IR Spectroscopy: Monitors carbonyl group integrity (e.g., Boc C=O at ~1680–1720 cm) .
Advanced Question: How can regioselectivity challenges in functionalizing the imidazo-pyrimidine core be addressed?
Answer:
Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directing Groups: Use of electron-withdrawing substituents (e.g., Cl at position 7) to activate specific sites for nucleophilic attack .
- Catalytic Control: Palladium-catalyzed C–H activation for selective arylation, as shown in analogous nitroarene cyclizations .
- Computational Modeling: DFT calculations predict reactive sites based on frontier molecular orbital (FMO) analysis .
Basic Question: What safety precautions are essential when handling intermediates during synthesis?
Answer:
- TFA Handling: Use in fume hoods with PPE (gloves, goggles) due to corrosive and volatile properties .
- Chlorinated Solvents (DCM): Monitor exposure limits (OSHA PEL: 25 ppm) and ensure proper ventilation .
- Waste Management: Neutralize acidic byproducts (e.g., TFA salts) with sodium bicarbonate before disposal .
Advanced Question: How can X-ray crystallography data inform reactivity studies of this compound?
Answer:
Crystal structures reveal:
- Conformational Preferences: Planarity of the imidazo-pyrimidine ring and torsion angles of substituents, which influence π-π stacking in catalytic systems .
- Hydrogen Bonding: Interactions between the carbonyl oxygen and solvent/co-crystallized molecules (e.g., DCM), critical for solubility optimization .
- Packing Arrangements: Correlate with melting points and stability under storage conditions .
Advanced Question: What strategies mitigate byproduct formation during Boc deprotection?
Answer:
- Controlled Acidolysis: Use diluted TFA (10–20% in DCM) at 0°C to minimize side reactions (e.g., ring-opening) .
- Scavengers: Add triethylsilane (TES) to quench carbocation intermediates formed during Boc removal .
- In Situ Monitoring: LC-MS tracks deprotection progress and identifies side products early .
Table 1: Key Spectral Data for Common Derivatives
| Derivative | -NMR (δ, ppm) | -NMR (δ, ppm) | IR (cm) |
|---|---|---|---|
| Boc-protected core | 1.45 (s, 9H, Boc) | 150.2 (Boc C=O) | 1715 (C=O) |
| Chlorinated derivative | 7.20 (s, 1H, imidazole H) | 115.8 (C-Cl) | 760 (C-Cl stretch) |
| De-Boc intermediate | 8.10 (d, 1H, pyrimidine H) | 165.3 (pyrimidine C=O) | 1680 (amide C=O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
